
2-(2-氯-4-(2-甲基噻唑-4-基)苯基)乙酸甲酯
描述
“Methyl 2-(2-chloro-4-(2-methylthiazol-4-yl)phenyl)acetate” is a complex organic compound. It contains a thiazole ring, which is a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom . The compound also contains a methyl group and a phenyl group, which are attached to the thiazole ring .
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions . For instance, new amino methyl-thiazole hybrids were synthesized by the reaction of a well-stirred hot solution of 2-[(4-methylthiazol-2-yl)amino]thiazol-4(5H)-one derivatives with sodium acetate in glacial acetic acid .Molecular Structure Analysis
The molecular structure of “Methyl 2-(2-chloro-4-(2-methylthiazol-4-yl)phenyl)acetate” is characterized by the presence of a thiazole ring, a methyl group, and a phenyl group . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
The thiazole ring in the molecule has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .科学研究应用
有机合成和化学表征
- 复杂化合物的合成:对类似噻唑衍生物的研究涉及合成和结构评估复杂分子,用于各种应用,包括材料科学和药理学。例如,对源自 1,2,4-三唑-3-硫酮的化合物的合成和结构评估的研究展示了可适用于 2-(2-氯-4-(2-甲基噻唑-4-基)苯基)乙酸甲酯的方法,用于合成复杂结构或金属配合物的配体 (Castiñeiras、García-Santos 和 Saa,2018).
抗菌和抗真菌应用
- 抗菌和抗真菌活性:对噻唑和三唑衍生物的研究已证明具有显著的抗菌和抗真菌活性。这些化合物的结构特征有助于它们的生物活性,表明 2-(2-氯-4-(2-甲基噻唑-4-基)苯基)乙酸甲酯在开发新的抗菌剂方面具有潜在应用。例如,合成了新型亚胺和噻唑烷酮,并显示出有希望的抗菌和抗真菌活性 (Fuloria、Singh、Yar 和 Ali,2009).
材料科学与催化
- 材料科学应用:相关化合物的化学结构表明在材料科学中具有潜在应用,例如开发具有独特电子特性的新催化剂或材料。例如,合成和评估三唑衍生物的抗真菌活性涉及可以应用于修改或改善 2-(2-氯-4-(2-甲基噻唑-4-基)苯基)乙酸甲酯的性能以用于特定材料科学应用的化学方法 (Singh 和 Vedi,2014).
药理研究
- 药理应用:虽然此搜索没有产生涉及 2-(2-氯-4-(2-甲基噻唑-4-基)苯基)乙酸甲酯的药理研究的直接示例,但对类似化合物的研究揭示了广泛的潜在生物活性。这些包括作为各种生物靶标的抑制剂或激动剂,表明药理应用的可能研究途径 (Ali 等人,2012).
作用机制
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds with target proteins, leading to changes in their function .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biochemical pathways, including those involved in inflammation, pain perception, microbial growth, and tumor growth .
Pharmacokinetics
Thiazole derivatives are generally known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can impact the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with a variety of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of thiazole derivatives .
生化分析
Biochemical Properties
Methyl 2-(2-chloro-4-(2-methylthiazol-4-yl)phenyl)acetate plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions help in modulating the oxidative stress levels within cells, thereby protecting them from damage. Additionally, this compound has shown affinity for binding to certain proteins involved in cell signaling pathways, which can influence various cellular functions .
Cellular Effects
Methyl 2-(2-chloro-4-(2-methylthiazol-4-yl)phenyl)acetate has notable effects on different types of cells and cellular processes. It has been found to influence cell signaling pathways, particularly those related to inflammation and apoptosis . By modulating these pathways, the compound can alter gene expression and cellular metabolism. For instance, it can upregulate the expression of anti-inflammatory genes while downregulating pro-inflammatory genes, leading to a reduction in inflammation . Furthermore, this compound has been shown to affect cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing energy production and utilization within cells .
Molecular Mechanism
The molecular mechanism of action of Methyl 2-(2-chloro-4-(2-methylthiazol-4-yl)phenyl)acetate involves its binding interactions with biomolecules and its ability to modulate enzyme activity. The compound binds to specific sites on enzymes, leading to either inhibition or activation of their catalytic functions . For example, it can inhibit the activity of cyclooxygenase enzymes, which are involved in the production of pro-inflammatory mediators . Additionally, this compound can activate antioxidant enzymes, thereby enhancing the cellular defense mechanisms against oxidative stress . These interactions result in changes in gene expression, further influencing cellular functions and responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 2-(2-chloro-4-(2-methylthiazol-4-yl)phenyl)acetate have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that prolonged exposure to this compound can lead to sustained modulation of cellular functions, including persistent anti-inflammatory and antioxidant effects .
Dosage Effects in Animal Models
The effects of Methyl 2-(2-chloro-4-(2-methylthiazol-4-yl)phenyl)acetate vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as reducing inflammation and oxidative stress . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s beneficial effects plateau at a certain dosage, beyond which adverse effects become more prominent . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing toxicity.
Metabolic Pathways
Methyl 2-(2-chloro-4-(2-methylthiazol-4-yl)phenyl)acetate is involved in various metabolic pathways within cells. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation and elimination . The compound undergoes phase I and phase II metabolic reactions, leading to the formation of metabolites that are excreted from the body . These metabolic pathways can influence the compound’s bioavailability and efficacy, as well as its potential for drug-drug interactions .
Transport and Distribution
The transport and distribution of Methyl 2-(2-chloro-4-(2-methylthiazol-4-yl)phenyl)acetate within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through active transport mechanisms and is distributed to various cellular compartments . It has been observed to accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects . The localization and accumulation of the compound can influence its therapeutic efficacy and potential for toxicity.
Subcellular Localization
Methyl 2-(2-chloro-4-(2-methylthiazol-4-yl)phenyl)acetate exhibits specific subcellular localization, which can affect its activity and function. The compound is primarily localized in the cytoplasm and mitochondria, where it interacts with various biomolecules . Targeting signals and post-translational modifications play a role in directing the compound to these specific compartments . The subcellular localization of the compound is crucial for its ability to modulate cellular processes and exert its therapeutic effects .
属性
IUPAC Name |
methyl 2-[2-chloro-4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2S/c1-8-15-12(7-18-8)10-4-3-9(11(14)5-10)6-13(16)17-2/h3-5,7H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIUQLDFMLSBUMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=C(C=C2)CC(=O)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



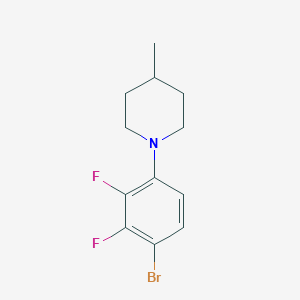
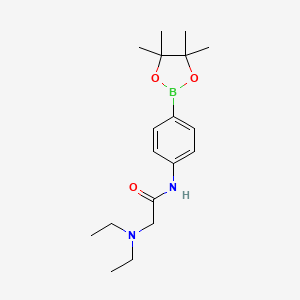
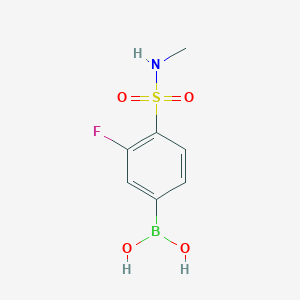

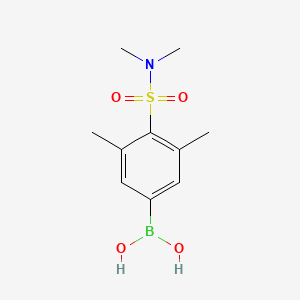
![2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-1-yl)ethanol](/img/structure/B1408887.png)
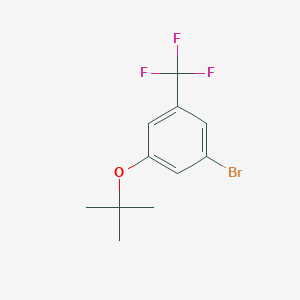
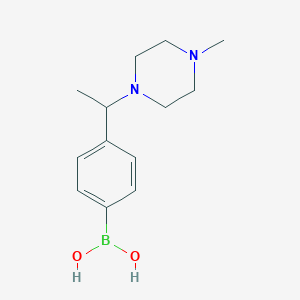
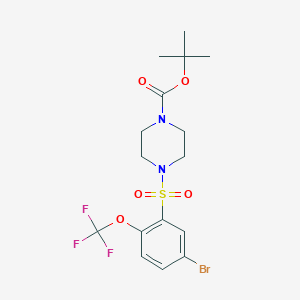
![ethyl 6-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1408893.png)



